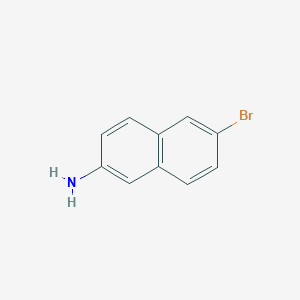

6-Bromnaphthalin-2-amin

Übersicht

Beschreibung

Bacterial Degradation of Amino- and Hydroxynaphthalene Derivatives

A study on the degradation of 6-aminonaphthalene-2-sulfonic acid (6A2NS) by a mixed bacterial community isolated from river Elbe water revealed the mutualistic interaction between two Pseudomonas strains. Strain BN6 was capable of converting 6A2NS into 5-aminosalicylate (5AS) through regioselective attack, although it resulted in the accumulation of black polymers. Another strain, BN9, could completely degrade 5AS. Strain BN6, after adaptation, was also able to convert other naphthalene-2-sulfonates with various substituents, indicating a potential for bioremediation of similar xenobiotic compounds .

Enzymatic Ring Cleavage of Aromatic Compounds

Pseudomonas pseudoalcaligenes JS45 contains an enzyme, 2-aminophenol 1,6-dioxygenase, which uniquely cleaves 2-aminophenol to 2-aminomuconic acid semialdehyde. This enzyme, with a subunit structure of alpha2beta2, requires ferrous iron as a cofactor and has a specific substrate range that includes catechol and various amino-cresols but not other common substrates for ring cleavage dioxygenases. This specificity suggests a unique pathway for the degradation of aromatic compounds .

Spectroscopic Analysis and Potential Anti-Cancer Properties of Bromo-Methoxynaphthalene

The vibrational, electronic, and charge transfer properties of 2-bromo-6-methoxynaphthalene (2BMN) were studied using DFT methods. The molecule's stability was indicated by an energy gap of 4.208 eV. Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations identified reactive sites, while NBO calculations provided insights into electron density delocalization. Molecular docking studies suggested anti-cancer activities, with the compound's low binding energy indicating potential for drug development .

Group 6 Tetracarbonyl Complexes with Aminonaphthalene Ligands

A series of group 6 carbonyl complexes with N-[(2-pyridyl)methyliden]-α (or β)-aminonaphthalene ligands were synthesized and characterized. These complexes exhibited room temperature emission spectra with quantum yields between 0.4 and 0.5 and showed negative solvatochromism. Electrochemical studies revealed metal-centered oxidation and ligand reductions, suggesting interesting optical and redox properties for potential applications .

Synthesis and Properties of Core-Substituted Naphthalene Diimide Dyes

The synthesis of 2,6-dichloronaphthalene dianhydride and its subsequent imidization with amines led to a series of monoamino- and diamino-substituted naphthalene diimides. These compounds showed bathochromic shifts in absorption maxima and, in some cases, high fluorescence quantum yields. The study of their optical and electrochemical properties revealed that these amino-functionalized naphthalene diimides could have significant applications in materials science .

Wissenschaftliche Forschungsanwendungen

Synthese von antiviralen Medikamenten

6-Bromnaphthalin-2-amin dient als ein wichtiges Zwischenprodukt bei der Synthese von antiviralen Medikamenten. Insbesondere spielt es eine Schlüsselrolle bei der Herstellung von Dasabuvir, das zur Behandlung von Hepatitis C eingesetzt wird. Forscher haben auch sein Potenzial als Baustein für andere antivirale Verbindungen untersucht .

Flüssigkristallmaterialien

Im Bereich der Flüssigkristalltechnologie findet this compound Anwendung als aktiver Bestandteil. Wenn es in Flüssigkristallformulierungen eingearbeitet wird, verleiht es eine hohe Dispergierbarkeit und einfache Kristallisation. Diese Flüssigkristalle weisen deutlich reduzierte Schwellenspannungen auf, bei gleichzeitiger hervorragender Ansprechgeschwindigkeit. Solche Eigenschaften sind wertvoll für Anzeigetechnologien und optische Geräte .

Organische Synthese und chemische Reaktionen

Forscher verwenden this compound als vielseitiges Ausgangsmaterial in der organischen Synthese. Seine unkomplizierte Synthese umfasst die Schutz der Aminogruppe mit Di-tert-butyl-dicarbonat, Bromierung, Zinn-vermittelte Debromierung und anschließende Entschützung. Die Verfügbarkeit von kostengünstigen Ausgangsmaterialien und die Einfachheit des Synthesewegs machen es für die industrielle Produktion attraktiv .

Photophysikalische Studien

Wissenschaftler untersuchen die photophysikalischen Eigenschaften von this compound. Diese Studien untersuchen sein Fluoreszenzverhalten, Absorptionsspektren und die Quantenausbeute. Das Verständnis seiner photophysikalischen Eigenschaften hilft bei der Entwicklung neuartiger fluoreszierender Sonden, Sensoren und Bildgebungsmittel für Anwendungen in der Biologie und Materialwissenschaft .

Materialien für die organische Elektronik

Aufgrund seiner konjugierten aromatischen Struktur ist this compound relevant für die organische Elektronik. Forscher untersuchen sein Potenzial als Baustein für organische Halbleiter, lichtemittierende Materialien und Feldeffekttransistoren. Seine Einarbeitung in π-konjugierte Systeme trägt zu einer verbesserten Ladungstransportfähigkeit und optoelektronischen Eigenschaften bei .

Katalyse und Liganddesign

Die Aminogruppe der Verbindung ermöglicht die Modifikation des Liganden, wodurch sie in der Katalyse nützlich ist. Forscher funktionalisieren this compound, um chirale Liganden für die asymmetrische Katalyse zu erzeugen. Diese Liganden finden Anwendung in enantioselektiven Umwandlungen wie der asymmetrischen Hydrierung und Kreuzkupplungsreaktionen .

Safety and Hazards

When handling 2-Amino-6-bromonaphthalene, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known to be a key intermediate in the synthesis ofDasabuvir , an antiviral medication used to treat hepatitis C . It can also be used in the production of liquid crystal active components .

Mode of Action

In the context of its use in the synthesis of dasabuvir, it likely contributes to the inhibition of the ns5b rna-dependent rna polymerase, an essential protein for the replication of the hepatitis c virus .

Biochemical Pathways

As a precursor in the synthesis of dasabuvir, it indirectly affects the viral replication pathway of the hepatitis c virus .

Result of Action

In the context of its role in the synthesis of dasabuvir, it contributes to the overall antiviral effect against the hepatitis c virus .

Action Environment

It is generally recommended to store the compound in a dark place, sealed, and at room temperature .

Eigenschaften

IUPAC Name |

6-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLKHAWYJFEPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324774 | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7499-66-3 | |

| Record name | 7499-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-amino-6-bromonaphthalene in the context of the research?

A1: 2-amino-6-bromonaphthalene serves as a key building block for synthesizing diverse DANPY (Dialkylaminonaphthylpyridinium) derivatives []. These derivatives are valuable fluorescent probes used for staining various cellular targets, including DNA.

Q2: How is 2-amino-6-bromonaphthalene synthesized in this research?

A2: The researchers employed the Bucherer reaction to synthesize 2-amino-6-bromonaphthalene []. This method involves reacting commercially available 2-naphthol with a secondary amine under specific conditions, offering a simple and efficient route to diverse 2-amino-6-bromonaphthalene derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)